molecular formula C14H20N2O2 B13974847 (S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

(S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13974847
M. Wt: 248.32 g/mol
InChI Key: ZKELBKKCCWEFAG-LBPRGKRZSA-N
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Description

(S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, and an aminoethyl group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-3-(2-aminoethyl)pyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a structure similar to the pyrrolidine ring in (S)-Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate.

    Piperidine: Another cyclic amine with a six-membered ring, often used in similar applications.

    Morpholine: A heterocyclic amine with both nitrogen and oxygen in the ring, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both benzyl and aminoethyl groups

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl (3S)-3-(2-aminoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2/t12-/m0/s1

InChI Key

ZKELBKKCCWEFAG-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@H]1CCN)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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